gamma-Mangostin gamma-Mangostin Gamma-mangostin is a member of the class of xanthones that is 9H-xanthene substituted by hydroxy group at positions 1, 3, 6 and 7, an oxo group at position 9 and prenyl groups at positions 2 and 8. Isolated from the stems of Cratoxylum cochinchinense, it exhibits antitumour activity. It has a role as an antineoplastic agent, a protein kinase inhibitor and a plant metabolite. It is a member of xanthones and a member of phenols.
gamma-Mangostin is a natural product found in Garcinia xipshuanbannaensis, Hypericum perforatum, and other organisms with data available.
See also: Garcinia mangostana fruit rind (part of).
Brand Name: Vulcanchem
CAS No.: 31271-07-5
VCID: VC20821704
InChI: InChI=1S/C23H24O6/c1-11(2)5-7-13-15(24)9-18-20(22(13)27)23(28)19-14(8-6-12(3)4)21(26)16(25)10-17(19)29-18/h5-6,9-10,24-27H,7-8H2,1-4H3
SMILES: CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3O2)O)O)CC=C(C)C)O)C
Molecular Formula: C23H24O6
Molecular Weight: 396.4 g/mol

gamma-Mangostin

CAS No.: 31271-07-5

Cat. No.: VC20821704

Molecular Formula: C23H24O6

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

gamma-Mangostin - 31271-07-5

Specification

Description Gamma-mangostin is a member of the class of xanthones that is 9H-xanthene substituted by hydroxy group at positions 1, 3, 6 and 7, an oxo group at position 9 and prenyl groups at positions 2 and 8. Isolated from the stems of Cratoxylum cochinchinense, it exhibits antitumour activity. It has a role as an antineoplastic agent, a protein kinase inhibitor and a plant metabolite. It is a member of xanthones and a member of phenols.
gamma-Mangostin is a natural product found in Garcinia xipshuanbannaensis, Hypericum perforatum, and other organisms with data available.
See also: Garcinia mangostana fruit rind (part of).
CAS No. 31271-07-5
Molecular Formula C23H24O6
Molecular Weight 396.4 g/mol
IUPAC Name 1,3,6,7-tetrahydroxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one
Standard InChI InChI=1S/C23H24O6/c1-11(2)5-7-13-15(24)9-18-20(22(13)27)23(28)19-14(8-6-12(3)4)21(26)16(25)10-17(19)29-18/h5-6,9-10,24-27H,7-8H2,1-4H3
Standard InChI Key VEZXFTKZUMARDU-UHFFFAOYSA-N
SMILES CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3O2)O)O)CC=C(C)C)O)C
Canonical SMILES CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CC=C(C)C)O)C
Melting Point 207 °C

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